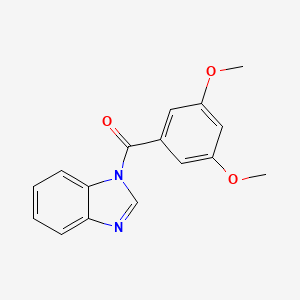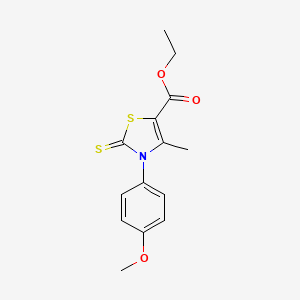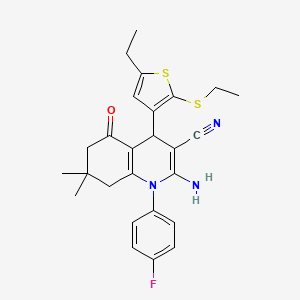
1H-benzimidazol-1-yl(3,5-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-benzimidazol-1-yl(3,5-diméthoxyphényl)méthanone est un composé appartenant à la famille des benzimidazoles, connue pour ses diverses activités biologiques et pharmacologiques. Les dérivés de benzimidazole ont été largement étudiés pour leurs applications thérapeutiques potentielles, notamment leurs propriétés antimicrobiennes, anticancéreuses, antivirales et anti-inflammatoires .
Méthodes De Préparation
La synthèse du 1H-benzimidazol-1-yl(3,5-diméthoxyphényl)méthanone implique généralement la condensation de l'o-phénylènediamine avec un aldéhyde ou une cétone approprié. Une méthode courante implique la réaction de l'o-phénylènediamine avec le 3,5-diméthoxybenzaldéhyde en milieu acide pour former le dérivé benzimidazole souhaité . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais optimisées pour la production à grande échelle, notamment l'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés .
Analyse Des Réactions Chimiques
Le 1H-benzimidazol-1-yl(3,5-diméthoxyphényl)méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants organiques tels que le méthanol ou l'acétonitrile, et des températures contrôlées allant de la température ambiante aux conditions de reflux .
Applications de la Recherche Scientifique
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Mécanisme d'Action
Le mécanisme d'action du 1H-benzimidazol-1-yl(3,5-diméthoxyphényl)méthanone implique son interaction avec diverses cibles moléculaires et voies. Les dérivés de benzimidazole sont connus pour se lier à la tubuline, inhibant sa polymérisation et perturbant la formation des microtubules, ce qui est crucial pour la division cellulaire. Ce mécanisme est particulièrement pertinent dans le contexte de l'activité anticancéreuse, où le composé peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . De plus, le composé peut interagir avec des enzymes et des récepteurs impliqués dans les processus inflammatoires et infectieux, contribuant à ses effets thérapeutiques .
Applications De Recherche Scientifique
1-(3,5-Dimethoxybenzoyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le 1H-benzimidazol-1-yl(3,5-diméthoxyphényl)méthanone peut être comparé à d'autres dérivés de benzimidazole, tels que :
Albendazole : Un agent antiparasitaire utilisé pour traiter les infections par des helminthes.
Mebendazole : Un autre médicament antiparasitaire avec un mécanisme d'action similaire.
Thiabendazole : Utilisé pour traiter les infections parasitaires par les vers et possède des propriétés antifongiques.
Ce qui distingue le 1H-benzimidazol-1-yl(3,5-diméthoxyphényl)méthanone, c'est son motif de substitution unique sur le cycle benzimidazole, qui peut conférer des activités biologiques et un potentiel thérapeutique distincts .
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
benzimidazol-1-yl-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-12-7-11(8-13(9-12)21-2)16(19)18-10-17-14-5-3-4-6-15(14)18/h3-10H,1-2H3 |
Clé InChI |
MZWHYPYMMSJXTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)
![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)

![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)

![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
